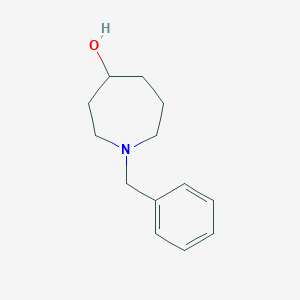
2-Bromopropanal
Overview
Description
2-Bromopropanal, also known as 2-Bromopropane, is a halogenated hydrocarbon with the formula CH3CHBrCH3 . It is a colorless liquid used for introducing the isopropyl functional group in organic synthesis .
Synthesis Analysis
2-Bromopropane is prepared by heating isopropanol with hydrobromic acid . It can also be synthesized by reacting isopropanol with phosphorus and bromine, or with phosphorus tribromide .Molecular Structure Analysis
The molecular formula of 2-Bromopropane is CH3CHBrCH3 . Its average mass is 122.992 Da and its mono-isotopic mass is 121.973106 Da .Chemical Reactions Analysis
In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .Physical And Chemical Properties Analysis
2-Bromopropane has a density of 1.5±0.1 g/cm3, a boiling point of 108.2±13.0 °C at 760 mmHg, and a vapor pressure of 26.2±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.7±3.0 kJ/mol and a flash point of 61.3±7.2 °C .Scientific Research Applications
Organic Synthesis
2-Bromopropanal is a valuable reagent in organic synthesis . It serves as an intermediate in the synthesis of various organic compounds. Its reactivity with nucleophiles makes it a useful building block for constructing carbon-carbon bonds . For example, it can be used to synthesize alcohols, esters, and other brominated compounds that are pivotal in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research , 2-Bromopropanal is explored for its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its bromine atom can be strategically replaced or used in coupling reactions to create complex molecules with biological activity . This versatility is crucial for the development of new drugs and therapeutic agents.
Polymer Chemistry
2-Bromopropanal plays a role in polymer chemistry as well. It can act as an initiator or modifier in polymerization reactions . The bromine atom in 2-Bromopropanal can be utilized to introduce functional groups into polymers, which can alter their properties, such as increasing flame retardancy or enhancing material strength.
Analytical Chemistry
In analytical chemistry , 2-Bromopropanal can be used as a standard or reference compound in various analytical techniques. Its well-defined properties allow for calibration of instruments and validation of analytical methods, which is essential for accurate measurement and analysis in research and quality control .
Environmental Applications
The environmental applications of 2-Bromopropanal include its use as a tracer or marker in environmental studies. Researchers can track the compound’s presence and degradation in ecosystems to study pollution patterns or the effectiveness of environmental remediation strategies .
Biochemistry Research
In biochemistry research , 2-Bromopropanal may be used to investigate the mechanism of enzyme-catalyzed reactions involving aldehydes. By studying how enzymes interact with 2-Bromopropanal, scientists can gain insights into enzyme specificity and catalysis, which is fundamental for understanding metabolic pathways and designing enzyme inhibitors .
Industrial Uses
Industrially, 2-Bromopropanal is employed as an intermediate in the manufacture of various chemicals. Its reactivity is harnessed in closed systems to produce intermediates for medicines, pesticides, and other industrial chemicals . Its role in these processes underscores the compound’s importance in the chemical industry.
Mechanism of Action
Target of Action
2-Bromopropanal, also known as 2-bromopropionaldehyde, is a simple halogenoalkane . Its primary targets are the carbon atoms in organic compounds. Specifically, it interacts with the carbon atom next to the one holding the bromine .
Mode of Action
The mode of action of 2-Bromopropanal involves an elimination reaction. In this process, a hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine . This results in a rearrangement of the electrons, expelling the bromine as a bromide ion and producing propene .
Biochemical Pathways
It’s known that halogenoalkanes like 2-bromopropanal can participate in elimination reactions, which are a part of various biochemical processes . These reactions can lead to the formation of alkenes like propene , which are involved in numerous biochemical pathways.
Pharmacokinetics
Its physical properties such as boiling point (59 °c), melting point (-89 °c), and density (131 g/mL at 25 °C) suggest that it is a volatile liquid . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of 2-Bromopropanal’s action is the production of propene . Propene, a gas, is formed when 2-Bromopropanal is heated under reflux with a concentrated solution of sodium or potassium hydroxide in ethanol . This reaction also results in the formation of a bromide ion .
Action Environment
The action of 2-Bromopropanal can be influenced by various environmental factors. For instance, the elimination reaction involving 2-Bromopropanal requires heating under reflux . This suggests that temperature is a crucial factor in its action. Additionally, the presence of a base (such as sodium or potassium hydroxide) is necessary for the reaction to occur .
Safety and Hazards
2-Bromopropane is highly flammable and may cause respiratory irritation . It may cause drowsiness or dizziness and may damage fertility . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
properties
IUPAC Name |
2-bromopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXZMCJFCAZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325623 | |
| Record name | 2-bromopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropanal | |
CAS RN |
19967-57-8 | |
| Record name | Propanal, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19967-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanal, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019967578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 2-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



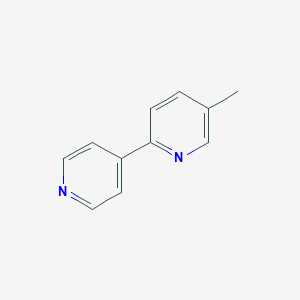
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
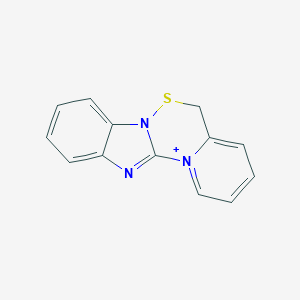
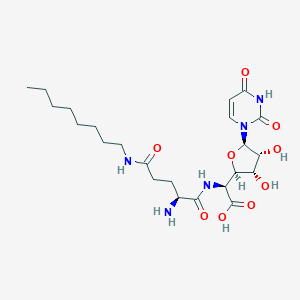





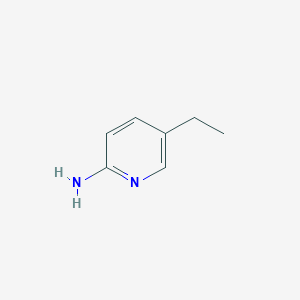
![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

